molecular formula C14H11N3O2 B12938785 1-(4-methylpyridin-2-yl)-1H-indazole-3-carboxylic acid

1-(4-methylpyridin-2-yl)-1H-indazole-3-carboxylic acid

Cat. No.: B12938785
M. Wt: 253.26 g/mol
InChI Key: WLJHKGCUOVOLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylpyridin-2-yl)-1H-indazole-3-carboxylic acid is a heterocyclic compound that features both pyridine and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpyridin-2-yl)-1H-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpyridin-2-yl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-methylpyridin-2-yl)-1H-indazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(4-methylpyridin-2-yl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-(4-methylpyridin-2-yl)-1H-indazole-3-carboxylic acid is unique due to its specific combination of pyridine and indazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-(4-methylpyridin-2-yl)indazole-3-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c1-9-6-7-15-12(8-9)17-11-5-3-2-4-10(11)13(16-17)14(18)19/h2-8H,1H3,(H,18,19)

InChI Key

WLJHKGCUOVOLCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C3=CC=CC=C3C(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.